1-(3-Fluorophenyl)piperazin-2-one
Description
1-(3-Fluorophenyl)piperazin-2-one is a fluorinated piperazinone derivative characterized by a six-membered piperazine ring containing a ketone group at the 2-position and a 3-fluorophenyl substituent at the 1-position. Its synthesis typically involves nucleophilic substitution or coupling reactions using precursors like methyl α-bromophenylacetic acid and substituted phenylpiperazinones under basic conditions (e.g., potassium carbonate) . The fluorine atom at the 3-position of the phenyl ring enhances metabolic stability and modulates electronic properties, influencing binding interactions in biological systems .
Properties
IUPAC Name |
1-(3-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDYAQQZZRVJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678917 | |
| Record name | 1-(3-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907972-57-0 | |
| Record name | 1-(3-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperazine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions. For example:
Reaction :
Yield : 72–85% (varies with R-group) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | NaH, DMF, 0–25°C | N-Methylpiperazin-2-one | 78% |
| Benzyl chloride | KCO, ACN | N-Benzylpiperazin-2-one | 82% |
| Acetyl chloride | EtN, THF | N-Acetylpiperazin-2-one | 68% |
Acylation reactions proceed efficiently with acyl chlorides or anhydrides, yielding stable amides .
Nucleophilic Substitution
The fluorine atom on the phenyl ring participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):
Example :
Yield : 63% .
Key Factors :
-
Electron-withdrawing groups on the phenyl ring enhance reactivity.
-
Meta-fluorine substitution reduces steric hindrance compared to ortho/para positions .
Cyclization and Ring-Opening Reactions
The piperazin-2-one scaffold undergoes ring-opening under acidic or reductive conditions:
Acid-Mediated Hydrolysis :
Yield : 89% .
Reductive Ring-Opening :
Yield : 76% .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the fluorophenyl ring:
Suzuki-Miyaura Reaction :
Yield : 58–72% .
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh) | CsCO | MeCN | 65% |
| Pd(OAc)/XPhos | KPO | Toluene | 70% |
Mannich Reactions
The compound participates in three-component Mannich reactions to form β-amino carbonyl derivatives:
Example :
Yield : 83% .
Conditions :
Halogen Exchange Reactions
The fluorine atom undergoes exchange with other halogens under transition-metal catalysis:
Fluorine-to-Chlorine Exchange :
Yield : 55% .
Stability and Reactivity Trends
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride, also known as “1-[(3-Fluorophenyl)methyl]piperazin-2-one,” is a chemical compound with the CAS Number 893747-89-2. It has a molecular formula of C₁₁H₁₄ClFN₂O and a molecular weight of 244.7 g/mol. The compound features a piperazine ring substituted with a 3-fluorobenzyl group and is part of the piperazinone family, characterized by compounds containing a piperazine moiety and a carbonyl group. Its CAS number is 1354962-43-8, and it is known for its potential pharmacological applications due to its structural properties.
Potential Applications
1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride has several potential applications:
- Neurological and psychiatric disorders This compound can be employed in preparing substituted triazoles as allosteric modulators of the mGluR5 receptor, useful in treating neurological and psychiatric disorders.
- Antiviral agents It can also be used in preparing piperazinyl antiviral agents.
- Synthesis of antidepressant molecules
Chemical Reactivity
The chemical reactivity of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride can be attributed to its functional groups. The piperazine ring can participate in nucleophilic substitutions, while the carbonyl group can undergo reactions typical of ketones, such as reduction or condensation. The presence of the fluorine atom in the aromatic ring may influence electrophilic aromatic substitution reactions, potentially enhancing the compound's reactivity towards electrophiles.
Research indicates that 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Compounds within this class have been studied for their potential effects on serotonin receptors, which are implicated in various neurological disorders. The unique fluorine substitution may enhance binding affinity and selectivity towards specific receptor subtypes, making it a candidate for further investigation in treating conditions such as anxiety and depression.
Interactions with Neurotransmitter Receptors
Studies have shown that 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride interacts with various neurotransmitter receptors, particularly serotonin receptors. Its binding affinity and selectivity can be assessed through radiolabeled ligand binding assays and functional studies using cell lines expressing specific receptor subtypes. Understanding these interactions helps elucidate its pharmacological profile and therapeutic potential.
Structural Similarity
Several compounds share structural similarities with 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Fluorobenzyl)piperazine | Piperazine ring with fluorobenzyl substitution | Lacks carbonyl functionality |
| 1-(4-Fluorobenzyl)piperazine | Similar structure but with para substitution | Variations in receptor selectivity |
| 1-(3-Chlorobenzyl)piperazine | Chlorine instead of fluorine on benzene ring | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive functions . The compound’s effects are mediated through pathways involving these receptors, leading to potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Piperazinone Derivatives
*LogP values estimated using fragment-based methods.
Table 2: Cytotoxic Activity of Selected Piperazinone Derivatives
- Activity Trends: The 3-chloro analog exhibits moderate cytotoxicity against colon (HT-29) and lung (A549) cancer cells, with improved selectivity upon substitution with guanidine .
Pharmacological Potential and Limitations
- Advantages of this compound: Enhanced metabolic stability due to C-F bond resistance to oxidative degradation . Potential for improved blood-brain barrier penetration compared to chlorinated analogs .
- Limitations: Limited solubility in aqueous media (LogP ~1.2) may necessitate prodrug strategies . Lack of direct cytotoxic data compared to well-studied 3-chloro and guanidine derivatives .
Biological Activity
1-(3-Fluorophenyl)piperazin-2-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula and CAS number 914654-87-8, features a piperazine ring substituted with a fluorophenyl group. Its structural properties contribute to its interaction with various biological targets, influencing several biochemical pathways.
The compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It is known to act as a serotonin receptor modulator , which is crucial for its potential use in treating psychiatric disorders. Additionally, it has been shown to inhibit certain enzymes, affecting neurotransmitter levels in the brain.
Key Mechanisms:
- Serotonin Receptor Interaction : Modulates serotonin levels, which can influence mood and anxiety.
- Dopamine Receptor Modulation : Potentially affects dopaminergic pathways, relevant in the treatment of schizophrenia and other psychotic disorders.
- GABAergic Activity : Influences GABA receptor activity, contributing to anticonvulsant effects.
Biological Activity and Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Antipsychotic Potential : Studies indicate that the compound may exhibit antipsychotic properties similar to established drugs like clozapine. Its ability to modulate serotonin and dopamine receptors makes it a candidate for further exploration in treating schizophrenia.
- Anticonvulsant Effects : Preliminary research suggests that it may possess anticonvulsant activity, potentially useful in managing epilepsy . The compound's influence on GABAergic pathways indicates a mechanism for seizure control.
- Antidepressant Activity : Given its serotonergic effects, there is potential for use as an antidepressant, warranting further clinical investigation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Antipsychotic Efficacy :
- A study demonstrated that compounds structurally related to this compound exhibited significant binding affinity for serotonin receptors. This binding correlates with reduced psychotic symptoms in animal models.
- Anticonvulsant Activity :
- Serotonin Receptor Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antipsychotic, Anticonvulsant | Serotonin/Dopamine modulation |
| Clozapine | Antipsychotic | Serotonin/Dopamine modulation |
| Valproate | Anticonvulsant | GABAergic enhancement |
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluorophenyl)piperazin-2-one, and how are impurities minimized?
Methodology :
- Synthetic routes : Nucleophilic substitution of fluorophenyl groups with piperazine derivatives under anhydrous conditions, followed by cyclization via intramolecular amidation. Catalytic methods (e.g., palladium-mediated coupling) may improve regioselectivity.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodology :
- NMR : H and C NMR to confirm regiochemistry of the fluorophenyl group and piperazinone ring. F NMR (δ ~ -110 ppm) verifies fluorine substitution .
- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and Mercury (for visualization) to resolve bond angles and torsional strain in the piperazinone ring .
Q. How are structural ambiguities in the piperazinone ring addressed during crystallographic analysis?
Methodology :
- Ring puckering analysis : Apply Cremer-Pople parameters (amplitude , polar angles , ) to quantify non-planarity of the six-membered ring. Compare with density functional theory (DFT)-optimized geometries .
- ORTEP diagrams : Use ORTEP-3 to visualize thermal ellipsoids and confirm anisotropic displacement parameters .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices (, ) to identify electrophilic/nucleophilic sites on the fluorophenyl and carbonyl groups.
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina, focusing on hydrogen bonding with the carbonyl oxygen .
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?
Methodology :
- Data validation : Cross-check against the Cambridge Structural Database (CSD) using Mercury’s "Packing Similarity" tool to identify outliers.
- Error analysis : Evaluate systematic errors (e.g., absorption corrections, thermal motion) in SHELXL refinement logs. Re-refine raw diffraction data if accessible .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Methodology :
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts (e.g., ring-opened amines).
- Bioassay normalization : Use internal standards (e.g., fluoxetine for serotonin receptor assays) to control for potency variations .
Q. How can ring puckering dynamics influence the compound’s pharmacological activity?
Methodology :
- Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER force field) to track puckering transitions (e.g., chair ↔ boat) in aqueous and lipid bilayer environments.
- QSAR modeling : Correlate puckering amplitudes (from Cremer-Pople coordinates) with IC values in receptor binding assays .
Safety and Handling
Q. What safety protocols are recommended for handling fluorinated piperazinone derivatives?
Methodology :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration. Monitor airborne fluorides via ion-selective electrodes .
Software and Tools
Q. Which software packages are essential for crystallographic studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
